molecular formula C16H15ClN2O2S B2436971 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide CAS No. 852138-79-5

4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide

Cat. No. B2436971
CAS RN: 852138-79-5
M. Wt: 334.82
InChI Key: CYBZISCGYMXEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Synthesis and Potential Anticancer Activity

A series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized as potential anticancer agents. These compounds were evaluated for their in vitro antitumor activity against the US National Cancer Institute's (NCI) 60 cell line panel, showcasing remarkable activity against various human tumor cell lines at low micromolar GI50 levels (J. Sławiński et al., 2012).

Enzyme Inhibition and Molecular Docking Studies

Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized. These compounds exhibited enzyme inhibition potential against AChE and BChE enzymes. Molecular docking studies demonstrated the putative binding modes, supporting the results of enzyme inhibition assays. Antioxidant potential was also determined, showing significant scavenging activity (Naghmana Kausar et al., 2019).

Herbicide Selectivity and Metabolism

Research on chlorsulfuron, a compound with a similar sulfonamide structure, has shed light on the biological basis for the selectivity of this herbicide for cereals. The ability of crop plants to rapidly metabolize chlorsulfuron to a polar, inactive product was identified as a major factor responsible for its selectivity. This metabolism process involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (P. Sweetser et al., 1982).

Antimicrobial and Anti-HIV Activity

Benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety have been prepared and evaluated for their antimicrobial and anti-HIV activity. Some of the synthesized compounds demonstrated in vitro efficacy, correlating well with structure-activity relationships (SAR) (R. Iqbal et al., 2006).

Photodecomposition Studies

Studies on sulfamethoxazole, a sulfonamide with a structure similar to 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide, have explored its photodecomposition in acidic aqueous solutions. This research contributes to understanding the stability and degradation pathways of sulfonamide compounds under light exposure (Wei Zhou & D. Moore, 1994).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new indole derivatives that can bind with high affinity to multiple receptors could be a valuable direction for future research .

Mechanism of Action

Target of Action

The compound 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and target. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to have potent antiviral activity . .

properties

IUPAC Name

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-11-8-13-9-12(2-7-16(13)19-11)10-18-22(20,21)15-5-3-14(17)4-6-15/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBZISCGYMXEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.